![molecular formula C12H17N3O6S B4723729 N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4723729.png)
N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
Overview
Description
N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide, also known as Methylsulfonyl-DAAO inhibitor (MSDA), is a chemical compound that has been widely used in scientific research. MSDA is a potent inhibitor of D-amino acid oxidase (DAAO), an enzyme that catalyzes the oxidative deamination of D-amino acids.
Mechanism of Action
MSDA acts as a competitive inhibitor of DAAO by binding to the active site of the enzyme. This inhibits the oxidation of D-amino acids, leading to an increase in their concentration in the brain. This, in turn, can modulate the activity of neurotransmitter receptors and affect neuronal signaling pathways.
Biochemical and Physiological Effects:
The inhibition of DAAO by MSDA has been shown to have several biochemical and physiological effects. For example, it can increase the levels of D-serine, an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory. MSDA has also been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using MSDA in lab experiments is its high potency and selectivity for DAAO. This allows for precise control over the inhibition of the enzyme and the modulation of D-amino acid levels. However, one limitation of using MSDA is its potential toxicity, which can affect the viability of cells and tissues.
Future Directions
There are several future directions for the use of MSDA in scientific research. One area of interest is the investigation of its therapeutic potential in neurological disorders, such as schizophrenia and Alzheimer's disease. Another direction is the development of more potent and selective inhibitors of DAAO, which can be used to further elucidate the role of D-amino acids in neuronal signaling. Additionally, the use of MSDA in combination with other drugs or therapies may provide new avenues for the treatment of neurological disorders.
Scientific Research Applications
MSDA has been used in various scientific research studies to investigate the role of DAAO in different physiological and pathological conditions. DAAO is involved in the metabolism of D-amino acids, which are important signaling molecules in the brain. Abnormal levels of D-amino acids have been associated with several neurological disorders, including schizophrenia, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N-(2-methoxyethyl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O6S/c1-21-7-6-13-12(16)9-14(22(2,19)20)10-4-3-5-11(8-10)15(17)18/h3-5,8H,6-7,9H2,1-2H3,(H,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBODUFPETPFAKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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